1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea is a complex organic compound featuring a pyrazole ring, a thiophene ring, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the thiophene and fluorobenzyl groups. Common synthetic routes include:
Condensation Reactions: Pyrazole derivatives can be synthesized through condensation reactions involving hydrazines and β-diketones or β-ketoesters.
Cyclization Reactions: Thiophene rings can be introduced via cyclization reactions involving 1,4-diketones or similar precursors.
Urethane Formation: The final step often involves the formation of the urea group through the reaction of an amine with an isocyanate.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution Reactions: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Pyrazolines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
1-(2-(1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea: Lacks the thiophene ring.
1-(2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea: Lacks the pyrazole ring.
1-(2-(1H-pyrazol-1-yl)-2-(benzyl)ethyl)-3-(4-fluorobenzyl)urea: Features a benzyl group instead of thiophene.
Uniqueness: 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea is unique due to the presence of both the pyrazole and thiophene rings, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this intriguing compound.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4OS/c18-14-6-4-13(5-7-14)11-19-17(23)20-12-15(16-3-1-10-24-16)22-9-2-8-21-22/h1-10,15H,11-12H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSJLIPYINGRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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